molecular formula C9H15N3 B1415146 1-(cyclopentylmethyl)-1H-pyrazol-4-amine CAS No. 1174309-14-8

1-(cyclopentylmethyl)-1H-pyrazol-4-amine

Cat. No.: B1415146
CAS No.: 1174309-14-8
M. Wt: 165.24 g/mol
InChI Key: OZGFQRNHXKHSTP-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a cyclopentylmethyl group attached to a pyrazole ring

Synthetic Routes and Reaction Conditions:

    Cyclopentylmethylation of Pyrazole: One common method involves the alkylation of pyrazole with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

    Reductive Amination: Another method involves the reductive amination of 4-pyrazolecarboxaldehyde with cyclopentylmethylamine using a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into various reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: N-substituted pyrazole derivatives.

Scientific Research Applications

1-(Cyclopentylmethyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylmethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity or modulating receptor functions.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine
  • 1-(Cyclohexylmethyl)-1H-pyrazol-4-amine
  • 1-(Cyclobutylmethyl)-1H-pyrazol-4-amine

Comparison: 1-(Cyclopentylmethyl)-1H-pyrazol-4-amine is unique due to the specific size and conformation of the cyclopentylmethyl group, which can influence its binding affinity and selectivity towards biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

1-(cyclopentylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGFQRNHXKHSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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